Welcome to the BenchChem Online Store!
molecular formula C9H16O3S B8428704 Ethyl 2-(acetylthiomethyl)butanoate

Ethyl 2-(acetylthiomethyl)butanoate

Cat. No. B8428704
M. Wt: 204.29 g/mol
InChI Key: FBPSUKYGUDCUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05266568

Procedure details

Ethyl 2-ethylpropenoate (5 g, 39 mmol) was diluted with 5.6 mL (78 mmol) of thiolacetic acid and stirred at 65° C. for 36 h. The mixture was then diluted with ether, washed with water and the organic phase was dried with Na2SO4. Evaporation to dryness yielded the title material as an orange oil which was used as such for the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[S:10]1C=CC=C1CC(O)=O.[CH3:19][CH2:20][O:21]CC>>[C:20]([S:10][CH2:9][CH:3]([CH2:1][CH3:2])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:21])[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)=C
Name
Quantity
5.6 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.